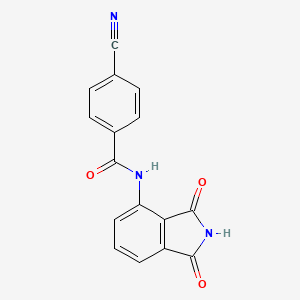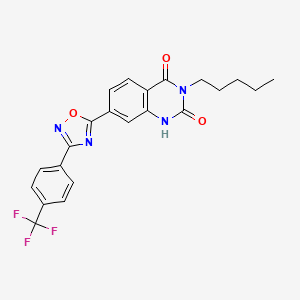
3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is a multifaceted molecule that incorporates several functional groups and structural motifs, such as the quinazoline-2,4-dione core, a 1,2,4-oxadiazole ring, and a trifluoromethylphenyl group. These structural elements are known to contribute to various biological activities, which makes the compound a potential candidate for pharmaceutical applications.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been described in several studies. For instance, a method for synthesizing quinazoline-2,4-diones by reacting 2-thioxo-quinazolin-4-ones with sodamide under mild conditions has been reported . Another study outlines the synthesis of 1,3,4-oxadiazoles, which are structurally similar to the oxadiazole moiety present in the compound of interest . These methods typically involve the formation of intermediate structures followed by cyclization and functional group transformations to achieve the desired quinazoline scaffold.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been elucidated using various spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and X-ray crystallography . These techniques allow for the determination of the molecular conformation, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in tautomeric shifts, as indicated by spectral data for triazepinoquinazoline diones . Additionally, quinazoline-2,4-diones can be alkylated or undergo ring-opening reactions under specific conditions . The presence of a 1,2,4-oxadiazole ring also opens up possibilities for further chemical transformations, as oxadiazoles are known to be versatile intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives and related compounds, such as solubility, melting point, and reactivity, can be inferred from their molecular structure and functional groups. The trifluoromethyl group, for instance, is known to influence the electronic properties of the molecule and can enhance the lipophilicity, which may affect the compound's biological activity and pharmacokinetic profile . The 1,2,4-oxadiazole ring is a heterocyclic moiety that contributes to the rigidity of the molecule and can impact its binding affinity to biological targets .
Case Studies
Several studies have evaluated the biological activities of quinazoline derivatives. Compounds with the trifluoromethylquinoline motif have shown significant antimicrobial activity against various microorganisms, suggesting potential as antituberculosis agents . Similarly, quinazoline-2,4-diones have been investigated for their antimicrobial properties and as scaffolds for obtaining selective Gly/NMDA and AMPA receptor antagonists . These case studies highlight the therapeutic potential of quinazoline derivatives in treating infectious diseases and neurological disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds bearing the 1,2,4-oxadiazole ring and quinazoline-2,4-dione motifs have been synthesized and characterized for their bioactive properties. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, showing significant antitumor activity toward a panel of 11 cell lines in vitro, demonstrating the potential medicinal applications of these compounds in cancer research (Maftei et al., 2013).
Herbicidal Evaluation
Research into triketone-containing quinazoline-2,4-dione derivatives has revealed their potential as novel herbicides. A study synthesized and bioevaluated a series of these derivatives, finding that many exhibited better or excellent herbicidal activity against broadleaf and monocotyledonous weeds. This indicates the agricultural applications of such compounds in weed control (Da-Wei Wang et al., 2014).
Antimicrobial Activity
Some derivatives of quinazoline-2,4-dione have been investigated for their antimicrobial properties. A study on the synthesis and antimicrobial activity of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles found that certain compounds showed significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential uses in antimicrobial therapy (Garudachari et al., 2014).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on related compounds to understand their molecular structure and potential chemical properties. Such studies can provide insights into the behavior of these compounds under different conditions and can be crucial for their application in various fields (Sebastian et al., 2015).
Propriétés
IUPAC Name |
3-pentyl-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-2-3-4-11-29-20(30)16-10-7-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-5-8-15(9-6-13)22(23,24)25/h5-10,12H,2-4,11H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWNXZFRQCIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

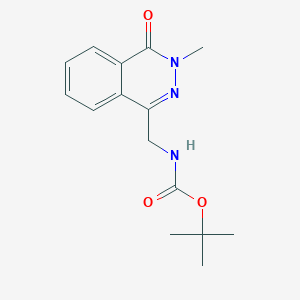
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)
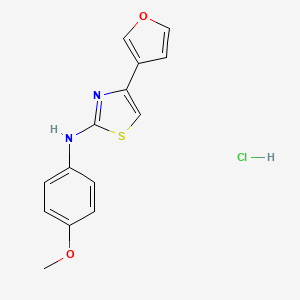
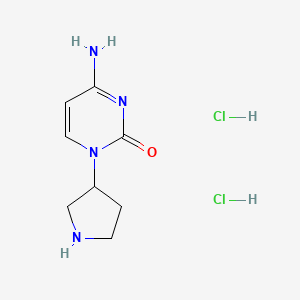
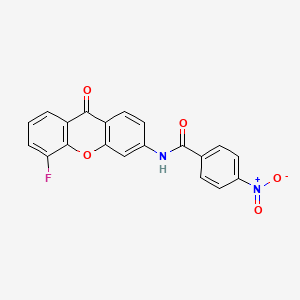
![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)
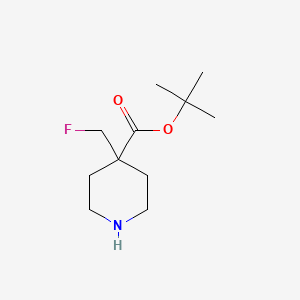
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)
